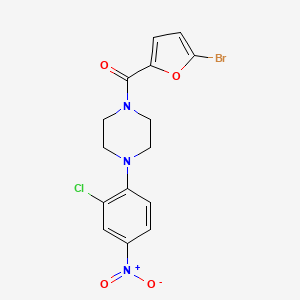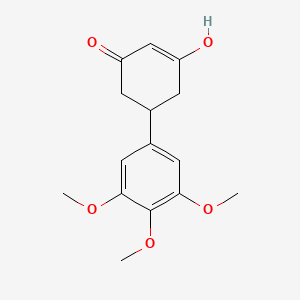
1-(4-tert-butylbenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Descripción general
Descripción
1-(4-tert-butylbenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as TCPP, is a commonly used compound in scientific research due to its unique properties. TCPP is a piperazine derivative that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine depends on its specific application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antiviral and antibacterial research, this compound has been shown to inhibit viral and bacterial replication by interfering with viral and bacterial enzymes. In fluorescence probe research, this compound has been shown to bind to metal ions and form a complex that emits fluorescence. In photodynamic therapy research, this compound has been shown to generate reactive oxygen species upon exposure to light, which can kill cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. In anticancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In antiviral and antibacterial research, this compound has been shown to inhibit viral and bacterial replication. In fluorescence probe research, this compound has been shown to bind to metal ions and emit fluorescence. In photodynamic therapy research, this compound has been shown to generate reactive oxygen species upon exposure to light, which can kill cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-tert-butylbenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is its versatility in various fields of scientific research. This compound can be easily synthesized and purified, making it readily available for use in lab experiments. However, one limitation of this compound is its potential toxicity, which can affect the results of lab experiments. Therefore, caution should be taken when handling this compound and appropriate safety measures should be implemented.
Direcciones Futuras
For 1-(4-tert-butylbenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine research include further studies in medicinal chemistry, biochemistry, and pharmacology, as well as modifications to enhance its properties and reduce its toxicity.
Aplicaciones Científicas De Investigación
1-(4-tert-butylbenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In biochemistry, this compound has been used as a fluorescence probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In pharmacology, this compound has been shown to modulate the activity of ion channels and receptors.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-21(2,3)16-6-4-15(5-7-16)20(26)24-12-10-23(11-13-24)18-9-8-17(22)14-19(18)25(27)28/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBSBXGYMCNCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2-furylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3926362.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B3926375.png)
![5-[4-(benzyloxy)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3926380.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3926385.png)
![11-(2-chlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926387.png)
![methyl 4-methyl-2-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3926397.png)
![N-cyclopropyl-N-(3-thienylmethyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3926398.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}nicotinic acid](/img/structure/B3926413.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926428.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926443.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B3926447.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3926472.png)